
4-(Benzenesulfonyl)-1-(phenylsulfanyl)butan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzenesulfonyl)-1-(phenylsulfanyl)butan-2-OL is an organic compound that features both sulfonyl and sulfanyl functional groups attached to a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-1-(phenylsulfanyl)butan-2-OL typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the butanol backbone: Starting with butanol, the hydroxyl group is protected to prevent unwanted reactions.
Introduction of the phenylsulfanyl group: This can be achieved through a nucleophilic substitution reaction where a phenylsulfanyl group is introduced to the butanol backbone.
Sulfonylation: The benzenesulfonyl group is introduced via a sulfonylation reaction, typically using benzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as distillation and crystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzenesulfonyl)-1-(phenylsulfanyl)butan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as thiols or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to sulfides.
Substitution: Formation of new sulfanyl derivatives.
Aplicaciones Científicas De Investigación
4-(Benzenesulfonyl)-1-(phenylsulfanyl)butan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Benzenesulfonyl)-1-(phenylsulfanyl)butan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and sulfanyl groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylbutan-2-ol: Lacks the sulfonyl and sulfanyl groups, making it less reactive in certain chemical reactions.
Benzenesulfonyl chloride: Contains only the sulfonyl group and is used primarily as a sulfonylating agent.
Phenylsulfanylbutane: Contains the sulfanyl group but lacks the sulfonyl group.
Uniqueness
4-(Benzenesulfonyl)-1-(phenylsulfanyl)butan-2-OL is unique due to the presence of both sulfonyl and sulfanyl groups, which confer distinct reactivity and potential applications compared to its analogs. This dual functionality allows for a broader range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
828921-97-7 |
|---|---|
Fórmula molecular |
C16H18O3S2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
4-(benzenesulfonyl)-1-phenylsulfanylbutan-2-ol |
InChI |
InChI=1S/C16H18O3S2/c17-14(13-20-15-7-3-1-4-8-15)11-12-21(18,19)16-9-5-2-6-10-16/h1-10,14,17H,11-13H2 |
Clave InChI |
VUSXUSSUZUPISJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCC(CCS(=O)(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 4-[2-[[1-(1-methylethyl)-4-piperidinyl]oxy]-5-pyrimidinyl]-](/img/structure/B14201852.png)
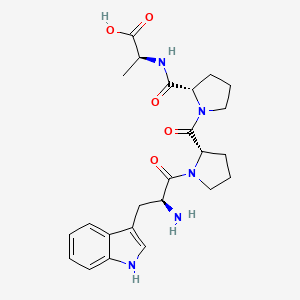
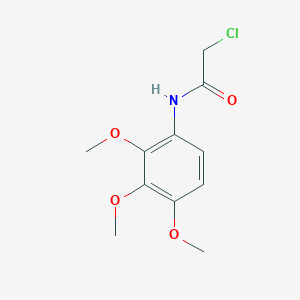
![(5R)-5-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B14201875.png)

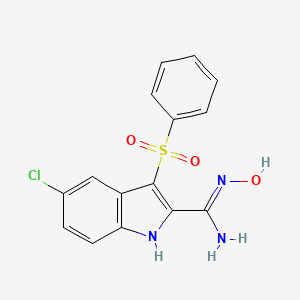
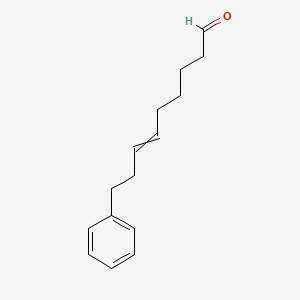
![N-(2-Chlorophenyl)-2-{(2Z)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B14201895.png)
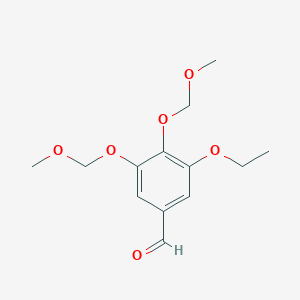
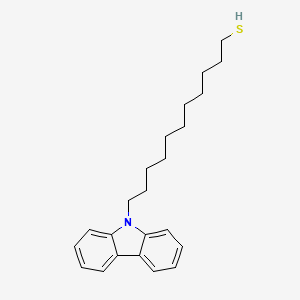
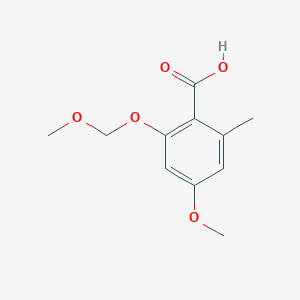
![1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14201940.png)

![1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14201947.png)
